1-(2-Aminopropoxy)-3-bromobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQLDVMMMYXNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 2 Aminopropoxy 3 Bromobenzene
Reactions at the Bromo Substituent
The bromine atom attached to the aromatic ring is the primary site of reactivity, serving as a leaving group in a host of powerful bond-forming reactions.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromo substituent of 1-(2-Aminopropoxy)-3-bromobenzene is well-suited for these transformations. These reactions, typically catalyzed by transition metals like palladium, facilitate the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a widely utilized method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netnih.gov For this compound, this reaction offers a direct route to introduce a variety of aryl, vinyl, or alkyl groups at the 3-position of the benzene (B151609) ring. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
The general scheme for the Suzuki-Miyaura coupling of this compound would involve its reaction with a suitable boronic acid or boronic ester. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of bromobenzene (B47551) derivatives in Suzuki-Miyaura couplings is well-established. researchgate.netnih.gov The presence of the aminopropoxy side chain, particularly the free amine, might necessitate protection or careful selection of reaction conditions to avoid undesired side reactions, although methods for coupling unprotected anilines exist. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 1-(2-Aminopropoxy)-3-arylbenzene |
The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. This palladium-catalyzed reaction typically requires a base and is a powerful tool for the synthesis of substituted alkenes.
The Sonogashira reaction, on the other hand, couples the aryl bromide with a terminal alkyne, also in the presence of a palladium catalyst and, typically, a copper co-catalyst. researchgate.netwikipedia.org This reaction is highly efficient for the formation of aryl-alkyne bonds. researchgate.net The reaction conditions are generally mild, often carried out at room temperature with an amine base that can also serve as the solvent. wikipedia.org
Table 2: Heck and Sonogashira Reaction Overview
| Reaction | Coupling Partner | Key Reagents | Bond Formed |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great significance for the synthesis of anilines and their derivatives. In the case of this compound, this reaction could be used to introduce a secondary or tertiary amine at the 3-position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. chemspider.com
Nucleophilic Aromatic Substitution (SNAr) on the Bromobenzene Moiety
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The aminopropoxy group on this compound is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the bromo position is unlikely under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be achievable, potentially proceeding through alternative mechanisms like the benzyne (B1209423) mechanism if a strong base is used. masterorganicchemistry.comyoutube.com
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The bromo substituent of this compound can be utilized to form highly reactive organometallic reagents, such as Grignard or organolithium reagents.
The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org The resulting organomagnesium compound, 1-(2-aminopropoxy)-3-magnesiobromobenzene, would be a potent nucleophile. However, the presence of the acidic N-H proton of the primary amine would be incompatible with the formation of the Grignard reagent, as it would be immediately quenched. Therefore, protection of the amino group would be a necessary prerequisite for this transformation.
Similarly, an organolithium reagent could be prepared by reacting this compound with two equivalents of lithium metal or through a lithium-halogen exchange reaction. masterorganicchemistry.compg.edu.pl As with the Grignard reagent, the acidic proton of the amine would need to be protected prior to the formation of the organolithium species. These organolithium reagents are extremely strong bases and powerful nucleophiles, useful in a variety of synthetic applications. pg.edu.pl
Table 3: Formation of Organometallic Reagents
| Reagent Type | Metal | Solvent | Key Considerations |
| Grignard | Magnesium (Mg) | Diethyl ether, THF | Amine protection required |
| Organolithium | Lithium (Li) | Pentane, Hexane (B92381) | Amine protection required |
Reactions at the Amino Group
The primary amino group is a key site for a multitude of chemical reactions, including acylation, sulfonylation, alkylation, and the formation of imines.
The primary amine functionality of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides will yield sulfonamides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct.
| Reagent | Product | Reaction Type |
| Acetyl chloride | N-[1-(3-bromophenoxy)propan-2-yl]acetamide | Acylation |
| Benzenesulfonyl chloride | N-[1-(3-bromophenoxy)propan-2-yl]benzenesulfonamide | Sulfonylation |
The nitrogen atom of the amino group can be alkylated by reaction with alkyl halides. However, this method can often lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.
A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. organic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org The use of a scavenger, such as a Dowex ion-exchange resin, can facilitate purification by removing excess aldehydes. researchgate.net
| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reaction Type |
| This compound | Acetone (B3395972) | Sodium triacetoxyborohydride | N-isopropyl-1-(3-bromophenoxy)propan-2-amine | Reductive Amination |
| This compound | Benzaldehyde | Sodium triacetoxyborohydride | N-benzyl-1-(3-bromophenoxy)propan-2-amine | Reductive Amination |
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. semanticscholar.orgorganic-chemistry.org This reaction is typically reversible and is often carried out by refluxing the reactants in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product. researchgate.net The imine group (C=N) is a key feature in many biologically active molecules and serves as an important synthon in organic chemistry. semanticscholar.org For instance, Schiff bases derived from bromo- and methoxy-substituted phenols have been synthesized and their metal complexes have been studied for their biological activities. nih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | Salicylaldehyde | 2-({[1-(3-bromophenoxy)propan-2-yl]imino}methyl)phenol |
| This compound | 4-Methylbenzaldehyde | N-(4-methylbenzylidene)-1-(3-bromophenoxy)propan-2-amine |
While aromatic primary amines are readily converted to diazonium salts, the aliphatic primary amino group in this compound is not expected to form a stable diazonium salt under typical diazotization conditions (e.g., reaction with nitrous acid at low temperatures). Instead, it would likely undergo a complex series of reactions, including deamination and rearrangement, leading to a mixture of products such as alcohols and alkenes. The formation of stable diazonium salts is a characteristic reaction of primary aromatic amines, such as m-bromoaniline. google.com In contrast, the spontaneous reaction of in situ generated bromobenzene diazonium ions with carbon-coated LiFePO4 has been reported. rsc.org
Reactivity of the Ether Linkage
The ether linkage in this compound is generally stable to many reagents but can be cleaved under harsh acidic conditions. libretexts.orglibretexts.orgpressbooks.pub
The cleavage of aryl alkyl ethers is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the ether is a secondary alkyl aryl ether. The cleavage can occur via either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.
Another powerful reagent for the cleavage of aryl ethers is boron tribromide (BBr3). gvsu.educore.ac.ukufp.ptresearchgate.netnih.gov This reaction is often performed at low temperatures and is known for its high efficiency. ufp.pt The mechanism of BBr3-mediated ether cleavage has been a subject of detailed investigation, with studies suggesting that it can proceed through different pathways depending on the ether's structure. gvsu.eduufp.ptresearchgate.net For aryl methyl ethers, a bimolecular process has been proposed to be kinetically favored. gvsu.edu The reaction with BBr3 would be expected to cleave the ether linkage in this compound to yield 3-bromophenol (B21344) and a brominated propylamine (B44156) derivative.
| Reagent | Expected Products | Reaction Type |
| Concentrated HBr (excess), heat | 3-Bromophenol and 2-amino-1-bromopropane | Ether Cleavage |
| Boron tribromide (BBr3) | 3-Bromophenol and 2-amino-1-bromopropane (after workup) | Ether Cleavage |
Stability under Various Reaction Conditions
The stability of this compound is dictated by the resilience of its ether linkage, the bromo-aromatic system, and the aminopropoxy side chain to different chemical environments.
The ether bond in aryl ethers is generally stable under many reaction conditions. britannica.com However, it can be cleaved under harsh acidic conditions, often requiring strong acids like HBr or HI. The presence of the basic amino group in the side chain would likely lead to protonation under acidic conditions, which might influence the stability of the ether linkage.
The bromo-aromatic group is typically stable to a wide range of reagents. However, it is susceptible to reactions under conditions that favor nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, the carbon-bromine bond can be cleaved by strong bases at high temperatures or by transition metal catalysts like palladium or copper. Studies on brominated diphenyl ethers indicate that they can react with hydroxyl radicals in the gas phase, suggesting potential for atmospheric degradation. nih.gov
The aminopropoxy side chain contains a primary amine, which is a basic and nucleophilic center. libretexts.org This group will readily react with acids to form ammonium salts. It is also susceptible to oxidation and can react with various electrophiles. The stability of the compound would therefore be compromised in the presence of strong oxidizing agents or reactive electrophiles that target the amine.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability of Functional Groups | Overall Predicted Stability of the Molecule |
| Strongly Acidic (e.g., conc. HBr, HI) | Ether linkage may cleave. Amine will be protonated. | Low |
| Strongly Basic (e.g., NaNH2, high temp.) | Potential for nucleophilic aromatic substitution of bromine. | Moderate to Low |
| Mild Acidic (e.g., dilute HCl) | Amine will be protonated. Ether and bromo group likely stable. | Moderate (as the salt) |
| Mild Basic (e.g., NaHCO3) | All functional groups likely stable. | High |
| Reducing Conditions (e.g., H2/Pd) | Potential for hydrodebromination. | Moderate |
| Oxidizing Conditions (e.g., KMnO4, H2O2) | Amine group is susceptible to oxidation. | Low |
| Transition Metal Catalysis (e.g., Pd(0)) | C-Br bond is reactive towards cross-coupling. | Low (in the presence of suitable coupling partners) |
Concurrent Reactions and Chemoselectivity Challenges
The presence of multiple reactive sites—the primary amine, the ether oxygen, and the aryl bromide—in this compound presents significant challenges in achieving chemoselective transformations. youtube.com The relative reactivity of these sites will depend on the specific reagents and reaction conditions.
The primary amine is a potent nucleophile and a base. libretexts.org In reactions with electrophiles, the amine is likely to be the most reactive site. For example, in acylation or alkylation reactions, N-acylation or N-alkylation would be expected to occur preferentially over reactions at the ether or the aryl bromide. To direct reactions to other parts of the molecule, protection of the amine group would likely be necessary. youtube.com Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides. youtube.com
The aryl bromide offers a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In such reactions, the C-Br bond is the intended site of reactivity. However, the primary amine can act as a ligand for the metal catalyst, potentially influencing its activity and selectivity. In Buchwald-Hartwig amination, for instance, the presence of a primary amine in the substrate could lead to self-coupling or other side reactions. Therefore, careful selection of the catalyst, ligands, and reaction conditions would be crucial to achieve the desired C-C, C-N, or C-O bond formation at the aryl bromide.
The ether linkage is generally the least reactive of the functional groups under typical synthetic conditions. britannica.com
Table 2: Potential Chemoselectivity Challenges and Strategies
| Desired Transformation | Competing Reaction Site(s) | Potential Strategy for Selectivity |
| Reaction at the Aryl Bromide (e.g., Suzuki Coupling) | Amine group (ligation to catalyst, side reactions) | Protection of the amine group (e.g., as a Boc-carbamate). Use of specific ligands to favor oxidative addition at the C-Br bond. |
| Reaction at the Amine (e.g., Acylation) | Ether oxygen (less nucleophilic) | Generally, the amine is sufficiently more nucleophilic. Use of mild acylating agents under basic conditions. |
| Modification of the Propoxy Chain (e.g., at the 2-position) | Amine and aryl bromide | Protection of both the amine and potentially masking the aryl bromide's reactivity if harsh conditions are needed. |
Stereochemical Outcomes in Transformations Involving the Chiral Center
The 2-aminopropoxy group contains a chiral center at the C2 position of the propyl chain. This introduces the element of stereochemistry into the reactions of this molecule. The stereochemical outcome of a reaction involving this chiral center will depend on the mechanism of the transformation. ochemtutor.comlumenlearning.com
If a reaction occurs at the chiral center itself, for instance, a nucleophilic substitution at C2 (which would require prior modification of the amine to a leaving group), the stereochemistry would be dictated by the reaction mechanism. An S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction would lead to a racemic mixture. ochemtutor.comlumenlearning.com
More commonly, the chiral center will act as a stereodirecting element in reactions occurring at adjacent or remote positions. The presence of the chiral center can induce diastereoselectivity in the formation of new stereocenters. For example, if a reaction were to create a new chiral center on the aromatic ring or on the N-substituent (if the amine is modified), the existing chiral center could favor the formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the proximity of the reacting center to the chiral center and the nature of the transition state.
In enzymatic transformations, the chirality of the substrate is often critical for recognition and reactivity. An enzyme would likely distinguish between the two enantiomers of this compound, leading to highly stereoselective reactions.
Mechanistic Studies of Key Chemical Reactions
While no specific mechanistic studies for this compound are available, the mechanisms of its key potential reactions can be inferred from established organic chemistry principles and studies on analogous compounds.
Transition Metal-Catalyzed Cross-Coupling: The mechanism of a reaction like a Suzuki coupling would follow the well-established catalytic cycle:
Oxidative Addition: The Pd(0) catalyst would oxidatively add to the C-Br bond to form a Pd(II) species.
Transmetalation: The organoboron reagent would transfer its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium would couple and be eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Reactions at the Amine: The mechanism of reactions at the primary amine would follow standard pathways. For example, acylation with an acid chloride would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of chloride.
Derivatives and Analogs of 1 2 Aminopropoxy 3 Bromobenzene
Structural Modifications of the Aryl Moiety
The benzene (B151609) ring of 1-(2-Aminopropoxy)-3-bromobenzene is amenable to various structural modifications, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the bromine atom and the aminopropoxy group—play a crucial role in determining the regioselectivity of these reactions.
The bromine atom is a deactivating, ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. masterorganicchemistry.comlibretexts.org The alkoxy group of the aminopropoxy chain is an activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.com The combined influence of these two groups will direct incoming electrophiles to specific positions on the aromatic ring.
Common electrophilic aromatic substitution reactions that can be employed to modify the aryl moiety include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid.
Halogenation: Further halogenation, for instance, with bromine in the presence of a Lewis acid catalyst like FeBr3, can introduce another halogen atom. fiveable.memasterorganicchemistry.com
Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com However, the presence of the amino group in the side chain can complicate these reactions by coordinating with the Lewis acid catalyst. youtube.com
The table below summarizes the expected major products from the electrophilic aromatic substitution of a simplified model compound, 3-bromoanisole, which provides insight into the directing effects at play.
| Reagent/Catalyst | Product(s) |
| HNO₃/H₂SO₄ | 2-Bromo-1-methoxy-4-nitrobenzene and 4-Bromo-1-methoxy-2-nitrobenzene |
| Br₂/FeBr₃ | 1,2-Dibromo-3-methoxybenzene and 1,4-Dibromo-2-methoxybenzene |
| SO₃/H₂SO₄ | 2-Bromo-3-methoxybenzenesulfonic acid and 4-Bromo-3-methoxybenzenesulfonic acid |
This table is illustrative and based on the directing effects of the bromo and methoxy (B1213986) groups.
Homologation and Derivatization of the Aminopropoxy Chain
The aminopropoxy chain provides a rich platform for derivatization, primarily centered around the reactivity of the primary amino group.
N-Alkylation: The primary amine can be alkylated to form secondary and tertiary amines using alkyl halides. wikipedia.orglibretexts.org Selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation. organic-chemistry.org To achieve controlled mono-alkylation, specific strategies such as reductive amination with aldehydes or ketones can be employed. youtube.com
N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. youtube.comwikipedia.org This transformation is often used to protect the amino group or to introduce new functional moieties. The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions.
Homologation: The aminopropoxy chain can be extended through multi-step synthetic sequences. For example, the amino group could be converted to a leaving group, followed by nucleophilic substitution with a cyanide ion and subsequent reduction to afford a longer aminoalkyl chain.
The following table illustrates some common derivatization reactions of the amino group:
| Reagent | Product Type |
| Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine |
| Acyl Chloride (e.g., CH₃COCl) | Amide |
| Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
Synthesis of Polyfunctionalized Analogs
By combining the synthetic strategies for modifying the aryl moiety and the aminopropoxy chain, a wide variety of polyfunctionalized analogs of this compound can be accessed. For instance, nitration of the aromatic ring followed by N-acylation of the amino group would yield a derivative with four distinct functional groups. The synthesis of such complex molecules requires careful planning of the reaction sequence to ensure compatibility of the functional groups and to achieve the desired regioselectivity. The synthesis of polysubstituted benzenes often involves a retrosynthetic approach to determine the optimal order of substituent introduction. dokumen.pub
Application as an Intermediate in the Synthesis of Complex Organic Scaffolds
The dual functionality of an aryl bromide and an amino group makes this compound and its derivatives valuable intermediates in the synthesis of more complex molecular architectures.
The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to biaryls, substituted alkenes, and arylamines, respectively.
The aminopropoxy chain can be utilized in the construction of heterocyclic rings. For example, intramolecular cyclization reactions can lead to the formation of benzoxazines or other nitrogen- and oxygen-containing heterocycles. The synthesis of heterocycles from α-amino acids or their derivatives is a well-established field, and similar strategies could be applied to derivatives of this compound. open.ac.ukrsc.org The use of bromo-substituted precursors is also common in the synthesis of various heterocyclic systems. researchgate.net
Exploration of Related Aromatic Ether-Amine Systems
Aromatic ether-amine systems are a broad class of compounds with diverse applications. Many pharmacologically active compounds contain this structural motif. researchgate.net For example, certain beta-blockers and antidepressants feature an aryloxypropanolamine core structure. The synthesis and structure-activity relationship studies of these compounds provide valuable insights into the chemical properties and biological potential of related systems like this compound.
The synthesis of these systems often involves the reaction of a phenol (B47542) with an epoxide containing a protected amino group or a suitable leaving group. The nature of the aromatic ring and the substituents on both the ring and the aminoalkyl chain can be varied to fine-tune the properties of the final molecule. The study of these related systems helps to understand the potential reactivity and applications of this compound and its derivatives in medicinal chemistry and materials science. mdpi.com
Analytical and Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 1-(2-Aminopropoxy)-3-bromobenzene, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to confirm its structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in this compound. The expected spectrum would show distinct signals for the aromatic protons on the brominated benzene (B151609) ring and the aliphatic protons of the 2-aminopropoxy side chain.
Expected ¹H NMR Data (Hypothetical):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~6.9-7.1 | m | 2H | Ar-H |
| ~4.0-4.2 | m | 2H | O-CH₂ |
| ~3.5-3.7 | m | 1H | CH-NH₂ |
| ~1.5-1.7 | s (broad) | 2H | NH₂ |
| ~1.2-1.4 | d | 3H | CH₃ |
Note: This is a hypothetical table. Actual chemical shifts and coupling constants would need to be determined experimentally.
The aromatic region would likely display complex multiplets due to the disubstitution pattern on the benzene ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the aminopropoxy group. The protons of the aminopropoxy chain would appear in the aliphatic region of the spectrum. The methylene (B1212753) (-O-CH₂-) protons adjacent to the oxygen would be expected at a lower field compared to the methine (-CH-) proton adjacent to the nitrogen. The methyl (-CH₃) group would likely appear as a doublet due to coupling with the adjacent methine proton. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data (Hypothetical):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-O (Aromatic) |
| ~130-135 | C-Br (Aromatic) |
| ~115-125 | Ar-C |
| ~70 | O-CH₂ |
| ~50 | CH-NH₂ |
| ~20 | CH₃ |
Note: This is a hypothetical table. Actual chemical shifts would need to be determined experimentally.
The carbon atom attached to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the heavy atom effect of bromine. The carbon atom attached to the oxygen of the ether linkage would appear at a significantly downfield shift. The other aromatic carbons would have shifts in the typical aromatic region (around 110-140 ppm). The aliphatic carbons of the 2-aminopropoxy group would be found in the upfield region of the spectrum.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic ring and the aliphatic side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high precision. This would allow for the confirmation of its elemental composition (C₉H₁₂BrNO). The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with nearly equal intensities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to analyze the purity of the compound and to study its fragmentation pattern upon electron ionization.
Expected Fragmentation Pattern (Hypothetical):
The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the entire molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the aminopropyl group or the bromine atom. The resulting fragment ions would provide further evidence for the proposed structure. For instance, a fragment corresponding to the bromophenoxy cation could be a prominent peak in the spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups within a molecule by measuring its absorption of infrared light at specific wavenumbers. The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to its distinct structural components.
The primary amine (NH₂) group is typically identified by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration between 1650-1580 cm⁻¹. orgchemboulder.com The stretching vibration of the aliphatic C-N bond is anticipated to appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com
Evidence of the aromatic ring includes weak C-H stretching absorption at approximately 3030 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ range. pressbooks.publibretexts.org The meta-substitution pattern on the benzene ring can be further confirmed by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. libretexts.org
The ether linkage gives rise to strong C-O stretching bands. The aromatic ether (Ar-O) stretch is typically found around 1250-1310 cm⁻¹, while the aliphatic ether (R-O) stretch is observed at lower wavenumbers. uniroma1.it Lastly, the presence of the bromine atom is indicated by a C-Br stretching band in the 680-500 cm⁻¹ region of the spectrum. uniroma1.it
Table 1. Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3400-3250 (two bands) | Weak-Medium |
| Primary Amine | N-H Bend | 1650-1580 | Weak-Medium |
| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium-Weak |
| Aromatic Ring | C-H Stretch | ~3030 | Weak |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |
| Aromatic Ether | Ar-O Stretch | 1250-1310 | Strong |
X-ray Crystallography for Solid-State Structure Determination
A successful single-crystal X-ray diffraction analysis would generate a detailed model of the molecule, confirming the spatial relationship between the bromophenyl group and the aminopropoxy side chain. Key structural parameters, such as the C-Br bond length, the C-O-C ether bond angle, and the torsion angles defining the side chain's conformation, would be accurately determined. Furthermore, analysis of the crystal packing would reveal important intermolecular interactions, such as hydrogen bonds formed by the primary amine group and potential π–π stacking of the aromatic rings, which govern the solid-state architecture.
As of now, a published crystal structure for this compound is not available in the public domain. If a suitable single crystal of the compound were to be grown, X-ray crystallography would offer the ultimate proof of its structure.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for evaluating the purity of this compound and for separating it from unreacted starting materials, byproducts, and other impurities generated during its synthesis.
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring reaction progress and assessing sample purity. oup.com For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. niscpr.res.in The mobile phase, or eluent, is usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation and a retention factor (Rf) value ideally between 0.2 and 0.8.
Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel and cause streaking, a small amount of a base like triethylamine (B128534) is often added to the mobile phase to improve spot shape. Visualization of the compound on the TLC plate can be accomplished under UV light, owing to its UV-active aromatic ring, or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a distinctively colored spot. researchgate.netrsc.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the separation, identification, and quantification of components in a mixture. oup.comoup.com It is a crucial tool for accurately determining the purity of this compound. A common HPLC method for such a compound is reversed-phase chromatography. nih.govchromforum.org
In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar mixture, typically consisting of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the two phases. The purity is calculated by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram, which are typically detected using a UV detector set at a wavelength where the bromobenzene (B47551) moiety absorbs light, such as 225 or 254 nm. oup.comnih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and energetics of molecules. nih.govresearchgate.netnih.gov For 1-(2-Aminopropoxy)-3-bromobenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy structure.
These calculations involve minimizing the total energy of the molecule with respect to the positions of its atoms. The outcome is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. The calculations would likely show that the bromobenzene (B47551) ring is nearly planar, with minor distortions caused by the substituents. The aminopropoxy side chain's geometry would be influenced by the electronic effects of the aromatic ring, the ether oxygen, and the amino group.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical but realistic data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. It serves as an example of typical results.
| Parameter | Atom Pair/Triplet | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(aromatic)-Br | 1.910 |
| C(aromatic)-O | 1.375 | |
| O-C(propyl) | 1.430 | |
| C(propyl)-C(propyl) | 1.535 | |
| C(propyl)-N | 1.470 | |
| Bond Angle (˚) | C-C-Br | 119.8 |
| C-O-C | 118.5 | |
| O-C-C | 109.2 |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govscite.ai The MEP surface is mapped onto the molecule's electron density, with colors indicating different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP analysis would reveal several key features:
Negative Regions: The highest electron density (deep red) would be expected around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. The bromine atom would also exhibit a region of negative potential (the σ-hole phenomenon notwithstanding, where the pole can be positive). These sites are the most likely points of interaction for protons or other electrophiles.
Positive Regions: The hydrogen atoms of the amine group (-NH₂) would be highly positive (blue), making them primary sites for hydrogen bonding and interaction with nucleophiles. The hydrogen atoms on the aromatic ring would also carry a partial positive charge.
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Minima for this compound This table shows example Vmin values (the most negative potential) near the heteroatoms, indicating their potential as electrophile-attracting sites.
| Atom/Region | Feature | Expected Vmin (kcal/mol) |
|---|---|---|
| Oxygen Atom | Ether Linkage | -45.5 |
| Nitrogen Atom | Amino Group | -52.0 |
Conformational Analysis and Stereoisomerism
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com The target molecule possesses significant conformational flexibility in its aminopropoxy side chain and has a chiral center at the second carbon of the propoxy group, meaning it exists as (R) and (S) enantiomers.
A computational conformational search would involve systematically rotating the key dihedral angles (e.g., Ar-O-C-C, O-C-C-N) to map the potential energy surface. This process identifies the low-energy, stable conformers and the energy barriers between them. researchgate.net The stability of each conformer is determined by a balance of factors, including steric hindrance (repulsion between bulky groups) and electronic interactions like hyperconjugation. For this compound, steric hindrance between the bulky bromobenzene group and the terminal amino group would play a significant role in determining the preferred shape of the side chain. The (R) and (S) enantiomers would be energetically identical in an achiral environment.
Table 3: Example Relative Energies of Hypothetical Stable Conformers of this compound This table illustrates how the relative energies of different conformers, defined by key dihedral angles, would be presented.
| Conformer | Dihedral Angle 1 (Ar-O-C-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 (Global Min.) | 178.5° (anti) | 65.2° (gauche) | 0.00 | 55.3 |
| 2 | 175.4° (anti) | 179.1° (anti) | 0.85 | 21.1 |
| 3 | 70.1° (gauche) | 68.3° (gauche) | 1.50 | 8.2 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can accurately predict spectroscopic data, such as vibrational frequencies (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure.
By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the C-Br stretch, aromatic C=C stretches, C-O-C ether stretches, and N-H stretches. Similarly, NMR shielding tensors can be calculated to predict ¹H and ¹³C chemical shifts. These calculated values can then be compared to experimental results. A strong correlation between the predicted and observed spectra provides high confidence in the determined structure. nih.gov
Table 4: Illustrative Correlation of Predicted and Experimental Vibrational Frequencies This table provides an example of how calculated vibrational frequencies are compared to experimental values to assign spectral bands.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Amino (-NH₂) | 3450, 3360 | 3445, 3355 |
| C-H Stretch | Aromatic | 3100-3000 | 3085-3010 |
| C-H Stretch | Aliphatic | 2980-2850 | 2975-2860 |
| C=C Stretch | Aromatic Ring | 1580, 1470 | 1575, 1472 |
| C-O Stretch | Aryl-Alkyl Ether | 1250 | 1245 |
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry can be used to explore potential chemical reactions at a molecular level. By mapping the reaction pathway from reactants to products, chemists can identify intermediate structures and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
For this compound, one could model its synthesis, for example, via a Williamson ether synthesis between 3-bromophenol (B21344) and a 2-amino-1-halopropane. DFT calculations could elucidate the structure of the transition state and the activation barrier for this Sₙ2 reaction. Alternatively, the reactivity of the final molecule itself could be studied. For instance, the mechanism of N-acylation at the amino group or electrophilic aromatic substitution on the bromobenzene ring could be investigated, with calculations providing insights into the relative activation energies for different outcomes. acs.org
Table 5: Example Calculated Energetics for a Hypothetical Reaction Step This table illustrates the kind of data obtained from a transition state analysis for a hypothetical reaction, such as N-acetylation.
| Reaction Parameter | Description | Calculated Value (kcal/mol) |
|---|---|---|
| ΔE | Energy of Reaction | -15.2 |
| Ea (forward) | Activation Energy (Forward) | +12.5 |
| Ea (reverse) | Activation Energy (Reverse) | +27.7 |
Molecular Modeling for Ligand-Receptor Interactions (Non-Biological Contexts)
Molecular modeling can predict how a molecule will interact with a surface or material, which is crucial in fields like materials science, catalysis, and sensor development. nih.gov In these non-biological contexts, the "receptor" can be a metal surface, a polymer, or a nanomaterial like graphene.
Simulations could model the adsorption of this compound onto a specific surface, such as platinum (Pt(111)) or gold (Au(111)). nih.gov DFT calculations would determine the most stable adsorption geometry and the binding energy. The molecule could interact with the surface through several of its functional groups:
The π-system of the benzene (B151609) ring.
The lone pair electrons of the oxygen and nitrogen atoms.
The bromine atom, which can participate in halogen bonding or other interactions. dntb.gov.ua
Understanding these interactions is key to designing new functional materials. For example, if the molecule binds selectively to a certain metal ion or surface, it could be the basis for a chemical sensor.
Table 6: Hypothetical Adsorption Energies on a Model Pt(111) Surface This table shows example results from a study modeling the interaction of the molecule with a material interface.
| Interaction Site | Primary Adsorption Moiety | Adsorption Energy (eV) |
|---|---|---|
| Site 1 | Benzene Ring (π-stacking) | -1.25 |
| Site 2 | Amino Group (N lone pair) | -0.95 |
| Site 3 | Ether Oxygen (O lone pair) | -0.70 |
Potential Applications in Chemical Science and Engineering Non Clinical
Utilization as a Versatile Synthetic Precursor in Organic Synthesis
The chemical architecture of 1-(2-Aminopropoxy)-3-bromobenzene makes it a valuable building block in organic synthesis. The presence of three distinct functional moieties—the bromo group, the primary amine, and the ether linkage—allows for a range of selective chemical modifications.
The bromine atom on the aromatic ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. chemicalbook.comnih.govrsc.orgmdpi.comunimib.it For instance, Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzene (B151609) ring, leading to a diverse library of substituted aniline (B41778) derivatives. rsc.orgmdpi.com The Heck reaction offers a pathway to introduce alkenyl substituents. chemicalbook.com
The primary amine group is nucleophilic and can undergo a plethora of reactions. youtube.com It can be acylated, alkylated, or used in the formation of imines and Schiff bases. nih.govacs.org Furthermore, the amino group can be protected to allow for selective reactions at other parts of the molecule. organic-chemistry.orglibretexts.org Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl, can be employed to temporarily mask the reactivity of the amine while other transformations are carried out on the aromatic ring. organic-chemistry.org
The aminopropoxy side chain introduces flexibility and the potential for chirality, as the propylene (B89431) unit contains a stereocenter. This chiral feature can be exploited in asymmetric synthesis, either by using an enantiomerically pure form of the starting material or by separating the enantiomers at a later stage. The ether linkage is generally stable but can be cleaved under harsh conditions if required.
The interplay of these functional groups allows for the strategic and sequential synthesis of complex organic molecules. For example, the bromo group could first be used in a cross-coupling reaction, followed by modification of the amino group, or vice-versa. This versatility makes this compound a promising precursor for the synthesis of a wide range of organic compounds with potential applications in various fields of chemistry.
| Reaction Type | Functional Group Involved | Potential Products | Key Reagents/Catalysts |
| Suzuki-Miyaura Coupling | Bromo Group | Biaryls, Alkylarenes | Palladium catalyst, Boronic acids/esters, Base |
| Heck Reaction | Bromo Group | Alkenylarenes | Palladium catalyst, Alkene, Base |
| Buchwald-Hartwig Amination | Bromo Group | Di- or Tri-substituted anilines | Palladium catalyst, Amine, Base |
| Acylation | Amino Group | Amides | Acyl chlorides, Anhydrides |
| Reductive Amination | Amino Group | Secondary or Tertiary amines | Carbonyl compound, Reducing agent |
| Schiff Base Formation | Amino Group | Imines | Aldehydes, Ketones |
Applications in Materials Science
The unique combination of a rigid aromatic core and a flexible, functional side chain in this compound makes it an attractive candidate for the development of advanced materials with tailored properties.
The bifunctional nature of this compound, possessing both an amine and a reactive bromo group, allows it to serve as a monomer in various polymerization reactions. The amino group can participate in step-growth polymerizations, such as the formation of polyamides, polyimides, or polyureas. For example, reaction with diacyl chlorides would lead to the formation of polyamides containing a pendant bromo-phenyl group.
Furthermore, the bromo-aromatic moiety can be utilized in polymerization schemes. For instance, after conversion to a suitable derivative (e.g., a boronic ester), it could undergo Suzuki polymerization to form conjugated polymers. nih.gov Polymers derived from this monomer would possess a unique combination of properties, including the potential for post-polymerization modification via the bromo group, which could be used to tune the material's electronic or physical characteristics. The aminopropoxy side chain would impart flexibility and potentially influence the polymer's solubility and thermal properties. The synthesis of functional polymers through methods like atom transfer radical polymerization (ATRP) often utilizes initiators with functional groups, and derivatives of this compound could be explored for such purposes. cmu.edu
The structure of this compound is conducive to forming self-assembling systems. The molecule possesses both hydrophobic (the bromobenzene (B47551) ring) and hydrophilic (the amino group) parts, making it an amphiphile. rsc.orgresearchgate.netresearchgate.net In appropriate solvents, these molecules could self-assemble into well-defined nanostructures such as micelles, vesicles, or nanofibers, driven by a combination of hydrophobic interactions, hydrogen bonding (via the amine), and potentially π-π stacking of the aromatic rings. rsc.orgnih.govnih.gov
The presence of the bromo group offers a handle for further functionalization, allowing for the design of "smart" supramolecular systems that can respond to external stimuli. For example, the bromo group could be used to attach photo-responsive or redox-active units, leading to materials that change their aggregation behavior in response to light or electrochemical signals. The inherent chirality of the aminopropoxy side chain could also induce the formation of chiral supramolecular assemblies. rsc.org
Brominated aromatic compounds are increasingly being investigated for their use in optoelectronic materials, including organic solar cells and organic light-emitting diodes (OLEDs). nih.govnih.gov The introduction of bromine atoms can influence the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning of electronic properties is crucial for designing efficient materials for charge transport and light emission.
This compound can serve as a building block for larger, more complex organic semiconductors. Through reactions like the Suzuki or Stille coupling, the bromo group can be used to extend the π-conjugated system of the molecule, a key requirement for many optoelectronic applications. The aminopropoxy group can enhance solubility and processability, which are important practical considerations for device fabrication. Furthermore, the amine functionality itself can be part of a donor-acceptor system within a larger molecule, influencing its photophysical properties. Bromination has been shown to be a viable strategy to enhance the performance of non-fullerene acceptors in organic solar cells. nih.govnih.gov
The aniline scaffold is a common feature in the design of fluorescent probes and chemosensors. instras.comrsc.org The fluorescence properties of aniline derivatives are often sensitive to their local environment and can be modulated by the presence of specific analytes. The bromoaniline moiety in this compound can be elaborated into more complex sensor molecules.
For instance, the amino group can be derivatized to introduce a recognition site for a particular ion or molecule. The bromo group can be used to attach a fluorophore or to tune the electronic properties of the existing aromatic system. The reaction of the amino group with aldehydes or ketones can lead to Schiff base derivatives, which are a well-established class of chemosensors. nih.govacs.orgmdpi.com The binding of a target analyte to the recognition site can induce a change in the fluorescence of the molecule through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), providing a detectable signal. instras.com The inherent chirality could also be leveraged for the development of enantioselective sensors. researchgate.net
| Material Application | Key Structural Feature | Potential Functionality | Relevant Research Areas |
| Polymer Synthesis | Amino and Bromo groups | Monomer for polyamides, precursor for conjugated polymers | Step-growth polymerization, Suzuki polymerization, ATRP |
| Supramolecular Chemistry | Amphiphilic nature, Chirality | Self-assembly into nanostructures, chiral assemblies | Amphiphile self-assembly, supramolecular polymers |
| Optoelectronic Materials | Brominated aromatic ring | Tuning of electronic properties, building block for organic semiconductors | Organic solar cells, OLEDs, non-fullerene acceptors |
| Fluorescent Probes | Aniline scaffold, reactive functional groups | Analyte recognition and signaling | Chemosensors, fluorescent materials, molecular recognition |
Exploration in Catalysis and Ligand Design
The presence of a coordinating amino group and a reactive bromo group makes this compound a promising scaffold for the design of novel ligands for catalysis. The amino group can coordinate to a metal center, while the bromo group allows for the introduction of other coordinating moieties through cross-coupling reactions.
For example, a phosphine (B1218219) group could be introduced at the 3-position via a coupling reaction, leading to a bidentate P,N-ligand. The nature of the substituent introduced can be varied to systematically tune the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst. The chiral center in the aminopropoxy chain could be utilized to create chiral ligands for asymmetric catalysis, a field of immense importance in modern organic synthesis. Bromoaniline derivatives are known starting materials for the synthesis of various ligands. sigmaaldrich.com The Suzuki cross-coupling of bromoanilines is a well-established method for creating C-C bonds, which can be a key step in ligand synthesis. nih.govrsc.orgmdpi.comunimib.it
Role in Advanced Chemical Methodologies
The unique trifunctional nature of this compound, possessing a primary amine, an ether linkage, and a bromoarene moiety, positions it as a highly versatile scaffold for organic synthesis. The distinct reactivity of each functional group allows for selective transformations, making it an attractive substrate for the development of advanced chemical methodologies.
The primary amine group serves as a nucleophile and a site for the introduction of a wide array of substituents. It can readily undergo reactions such as acylation, alkylation, and sulfonylation, providing a straightforward handle for molecular elaboration. Furthermore, the chiral center at the 2-position of the propoxy chain introduces the potential for stereoselective synthesis, a critical aspect in the development of modern pharmaceuticals and materials.
The bromobenzene fragment is a classic precursor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful methodologies would allow for the facile introduction of aryl, vinyl, alkynyl, and amino groups at the meta-position of the benzene ring, leading to a diverse library of complex aromatic compounds.
The ether linkage, while generally more stable, can also participate in specific chemical transformations. Ether cleavage reactions, though requiring harsh conditions, could be employed to unmask a phenolic hydroxyl group, adding another layer of synthetic versatility.
The combination of these functional groups in a single molecule allows for orthogonal chemical strategies, where one functional group can be selectively reacted while the others remain protected or unreactive. This attribute is highly valuable in multi-step syntheses, enabling the efficient and controlled construction of intricate molecular architectures.
Future Research Directions in Synthetic Chemistry and Materials Science
The untapped potential of this compound opens up several exciting avenues for future research in both synthetic chemistry and materials science.
In the realm of synthetic chemistry, a primary focus would be the exploration of its utility as a key building block in the synthesis of novel heterocyclic compounds. Intramolecular cyclization reactions, leveraging the amine and bromoarene functionalities, could lead to the formation of various nitrogen-containing heterocycles, which are prevalent motifs in biologically active molecules and functional materials. For instance, intramolecular Buchwald-Hartwig amination could potentially yield novel benzoxazepine derivatives.
Further research into the diastereoselective and enantioselective synthesis of this compound would be of significant interest. The development of catalytic asymmetric methods to control the stereochemistry of the aminopropoxy side chain would be a crucial step towards its application in the synthesis of chiral ligands for asymmetric catalysis or as chiral synthons for the preparation of enantiopure compounds.
In materials science, the bifunctional nature of this compound makes it an intriguing candidate for the design and synthesis of novel polymers and functional materials. The primary amine and the bromoarene group can serve as two distinct points for polymerization. For example, the amine could be used in the formation of polyamides or polyimides, while the bromoarene could undergo polymerization through cross-coupling reactions to create conjugated polymers. These materials could exhibit interesting optical, electronic, or thermal properties with potential applications in organic electronics, sensors, or high-performance plastics.
The ability to post-functionalize the bromo- and amino- groups on a pre-formed polymer would also allow for the fine-tuning of material properties. This "click-like" modularity is a highly desirable feature in modern materials development, enabling the creation of materials with tailored functionalities.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 1-(2-Aminopropoxy)-3-bromobenzene, and how can yield be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 3-bromophenol reacts with 2-aminopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling reaction temperature (60–90°C) and stoichiometric ratios to minimize byproducts like di-substituted derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.1–7.5 ppm, aminopropoxy chain protons at δ 3.4–4.2 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~245) .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-Br at ~600 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential inhalation hazards.
- Store in airtight containers away from light to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents on the benzene ring?
- Methodology :
- Control Experiments : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and compare reaction rates using kinetic studies.
- Computational Modeling : Apply DFT calculations to predict electronic effects on reaction pathways (e.g., Hammett plots for substituent analysis) .
- Case Study : In a related compound (3-bromopropoxybenzaldehyde), steric hindrance from bulky substituents reduced coupling efficiency by 40%, resolved by optimizing solvent polarity .
Q. What mechanistic role does the bromine atom play in cross-coupling reactions involving this compound?
- Insights :
- The C-Br bond acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids.
- Bromine’s electronegativity stabilizes transition states, enhancing reaction selectivity. Catalytic systems (e.g., Pd(PPh₃)₄) are recommended for high yields .
- Data : In palladium-catalyzed reactions, brominated analogs showed 80% higher yields compared to chloro derivatives due to faster oxidative addition .
Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
- Strategy :
- Bioisosteric Replacement : Substitute bromine with trifluoromethyl (-CF₃) or cyano (-CN) groups to modulate lipophilicity .
- Backbone Modification : Replace the aminopropoxy chain with piperazine or morpholine rings to enhance solubility .
- Application : In a patent, crystalline derivatives of aminopropoxy-phenylimidazopyridazines demonstrated nanomolar IC₅₀ values against kinase targets, validated via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
